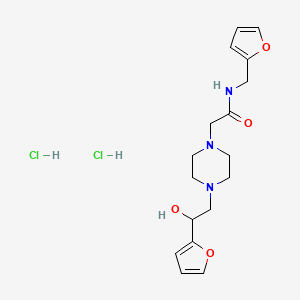

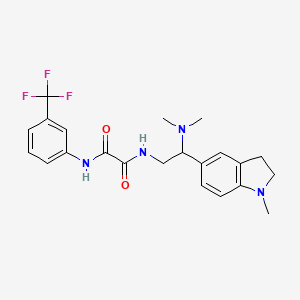

![molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9](/img/structure/B2695283.png)

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a novel thieno[2,3-d]pyrimidine derivative . It contains a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .

Synthesis Analysis

The synthesis of these compounds was carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Applications De Recherche Scientifique

Antihypertensive Agents

A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones, including compounds with (phenylpiperazinyl)alkyl substitution, revealed their potent activity as antihypertensive agents. These compounds showed significant effectiveness in reducing systolic blood pressure in spontaneously hypertensive rats (SHR), highlighting their potential for treating hypertension. The research suggests that specific substitutions on the phenyl ring and the thiophene systems are key for their antihypertensive effects, with some derivatives showing promise as oral antihypertensive agents due to their potent alpha-blocking activity (Russell et al., 1988).

Antimicrobial and Anti-inflammatory Activities

Another study demonstrated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with a couple of compounds also displaying antiurease and antilipase activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Antitubercular Studies

Further research involved the synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids, which were then evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains. The study highlighted the compounds' potent antitubercular activity, with some exhibiting significant effectiveness. This suggests a promising avenue for developing new antitubercular drugs using such nitrogen-rich hybrid molecules (Vavaiya et al., 2022).

VEGFR3 Inhibition for Cancer Therapy

Research on thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors pointed to their potential in treating metastatic triple-negative breast cancer. One compound, in particular, showed significant inhibition of proliferation and migration in cancer cell lines and in vivo models, suggesting these derivatives as promising therapeutic agents for metastatic breast cancer treatment. The study highlights the critical role of the VEGFR3 signaling pathway in cancer progression and the potential of these inhibitors in therapeutic applications (Li et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCKDYAKEYHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

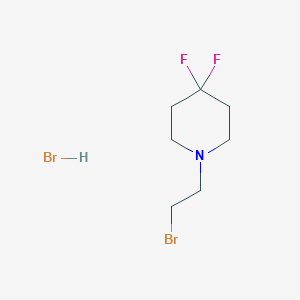

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

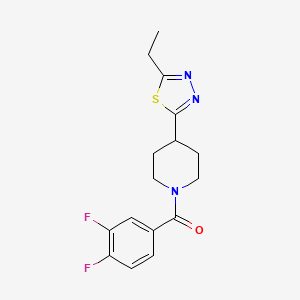

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

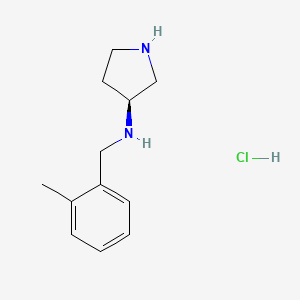

![N-(2-ethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2695219.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)